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This technical guide provides a comprehensive analysis of the molecular targets of Tofersen,

an antisense oligonucleotide (ASO) therapy for superoxide dismutase 1 (SOD1)-associated

amyotrophic lateral sclerosis (ALS). While Tofersen's primary mechanism involves the targeted

degradation of SOD1 mRNA, emerging evidence from recent proteomics studies reveals a

broader spectrum of molecular effects. This document delves into these off-target interactions,

presenting quantitative data, detailed experimental methodologies, and visual representations

of the implicated biological pathways.

Primary Mechanism of Action: Targeting SOD1
mRNA
Tofersen is an ASO designed to bind to the messenger RNA (mRNA) of the SOD1 gene. This

binding event triggers the action of RNase H, an endogenous enzyme that selectively degrades

the RNA strand of an RNA/DNA hybrid.[1][2][3] This process effectively reduces the translation

of SOD1 mRNA into the toxic mutant SOD1 protein, which is a key driver of motor neuron

degeneration in SOD1-ALS.[3][4]
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A pivotal study utilizing a highly sensitive nucleic acid-linked immuno-sandwich assay

(NULISA™) on cerebrospinal fluid (CSF) and serum samples from SOD1-ALS patients treated

with Tofersen has identified significant changes in a panel of 120 neural, glial, and

inflammatory markers.[5][6] These findings point to a complex, time-dependent differential

response to the therapy, extending beyond the intended SOD1 knockdown.[7]

Downregulated Proteins
Treatment with Tofersen has been associated with a reduction in the levels of several proteins

implicated in neuronal function and neurodegeneration.

Table 1: Downregulated Proteins Following Tofersen Treatment

Protein Function
Fold Change
(Timepoint)

p-value

Neuropentraxin 1

(NPTX1)

Synaptic plasticity,

neuronal remodeling
Data not available Data not available

Neuropentraxin 2

(NPTX2)

Synaptic function and

plasticity
Data not available Data not available

Neuropentraxin

Receptor (NPTXR)
Neuronal signaling Data not available Data not available

Neuropeptide Y (NPY)
Neurotransmission,

neuroprotection
Data not available Data not available

Ubiquitin C-terminal

Hydrolase L1

(UCHL1)

Protein degradation,

ubiquitin homeostasis
Data not available Data not available

Amyloid-beta 1-42

(Aβ1-42)

Component of amyloid

plaques
Data not available Data not available

Quantitative data on fold changes and p-values were not explicitly available in the reviewed

literature and are noted as "Data not available." The referenced studies describe these

changes as statistically significant reductions.
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Upregulated Inflammatory Markers
Conversely, the proteomics study revealed a significant increase in several inflammatory

markers in the CSF of patients after 12 months of Tofersen treatment.[5] This finding is

consistent with observations of CSF pleocytosis and intrathecal immunoglobulin production in

some patients receiving ASO therapies.[8]

Table 2: Upregulated Inflammatory Markers Following Tofersen Treatment

Protein/Marker Function
Fold Change
(Timepoint)

p-value

Interleukins (specific

ILs not detailed)

Cytokines in immune

response
Data not available Data not available

Tumor Necrosis

Factor (TNF)

Pro-inflammatory

cytokine
Data not available Data not available

Glial Fibrillary Acidic

Protein (GFAP)
Marker of astrogliosis Data not available Data not available

SerpinA1

Serine protease

inhibitor, acute phase

protein

MR = 1.12 (12 months

vs. baseline)
< 0.0001

Chitinase-3-like-1

(CHI3L1)

Inflammation, tissue

remodeling

MR = 1.039 (12

months vs. baseline)
0.001

MR: Mean Ratio. Quantitative data on fold changes and p-values for interleukins, TNF, and

GFAP were not explicitly available in the reviewed literature and are noted as "Data not

available."

Experimental Protocols
Targeted Proteomics with NULISA™ Assay
The identification of Tofersen's off-target protein effects was primarily achieved through a

targeted proteomics study employing the NUcleic acid Linked Immuno-Sandwich Assay

(NULISA™).
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Assay Principle: The NULISA platform utilizes a pair of antibodies that bind to a target

protein. Each antibody is conjugated to a unique DNA barcode. When the antibodies bind to

the target protein, the DNA barcodes are brought into close proximity and are ligated to form

a new, unique DNA reporter molecule. This reporter molecule is then amplified and quantified

using next-generation sequencing (NGS), providing a highly sensitive and specific

measurement of the target protein.[9][10]

Panel: The study utilized the NULISAseq™ CNS Disease Panel 120, which is designed to

quantify 120 proteins associated with neurodegenerative diseases, including markers for

amyloid and tau pathologies, synaptic function, neurodegeneration, and inflammation.[9][11]

Sample Collection and Preparation: Cerebrospinal fluid (CSF) and serum samples were

collected from SOD1-ALS patients at baseline and at various time points following Tofersen
treatment.[5] Samples were processed according to the NULISA protocol, which typically

involves thawing on ice and centrifugation to remove particulates before incubation with the

antibody cocktail.[12]

Data Analysis: Raw sequencing reads are normalized to internal controls to account for well-

to-well and plate-to-plate variation. The normalized data is then log2-transformed to generate

NULISA Protein Quantification (NPQ) values, which are used for statistical analysis.[10]

Visualizing the Molecular Interactions
The following diagrams, generated using the DOT language, illustrate the known primary

mechanism of Tofersen and the potential signaling pathways affected by its off-target

molecular changes.
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Tofersen's primary mechanism of action.
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Overview of Tofersen's off-target effects.
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Workflow for identifying off-target effects.

Discussion and Future Directions
The discovery of Tofersen's influence on a range of molecular targets beyond SOD1 mRNA

opens new avenues for understanding its therapeutic effects and potential side effects. The

downregulation of proteins involved in synaptic function and protein degradation, such as

neuropentraxins and UCHL1, may contribute to the observed clinical outcomes. The reduction

in Aβ1-42 is also of interest, given the known interaction between SOD1 and amyloid

pathology.[13]
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The observed increase in inflammatory markers warrants further investigation. While it may

represent a reactive immune response to the ASO therapy, the long-term consequences of this

neuroinflammation are not yet fully understood.[13] It is crucial to determine whether these off-

target effects are a direct result of Tofersen binding to other mRNAs or downstream

consequences of reducing SOD1 levels. Future research, including transcriptomic analyses

and in vitro binding assays, will be essential to elucidate the precise mechanisms underlying

these molecular changes. A deeper understanding of Tofersen's complete molecular target

profile will be invaluable for optimizing its therapeutic use and for the development of future

ASO-based therapies for neurodegenerative diseases.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. als.org [als.org]

2. What is the mechanism of Tofersen? [synapse.patsnap.com]

3. Breaking barriers with tofersen: Enhancing therapeutic opportunities in amyotrophic lateral
sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

4. Tofersen - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

5. Targeted Proteomics upon Treatment with Tofersen Identifies Novel Response Markers for
Superoxide Dismutase 1‐Linked Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

6. medrxiv.org [medrxiv.org]

7. Targeted Proteomics upon Treatment with Tofersen Identifies Novel Response Markers for
Superoxide Dismutase 1-Linked Amyotrophic Lateral Sclerosis - PubMed
[pubmed.ncbi.nlm.nih.gov]

8. Serious Neurologic Adverse Events in Tofersen Clinical Trials for Amyotrophic Lateral
Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]

9. alamarbio.com [alamarbio.com]

10. biognosys.com [biognosys.com]

11. alamarbio.com [alamarbio.com]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.researchgate.net/publication/390391904_Neurodegenerative_and_neuroinflammatory_changes_in_SOD1-ALS_patients_receiving_tofersen
https://www.benchchem.com/product/b15588239?utm_src=pdf-body
https://www.benchchem.com/product/b15588239?utm_src=pdf-body
https://www.benchchem.com/product/b15588239?utm_src=pdf-custom-synthesis
https://www.als.org/navigating-als/living-with-als/fda-approved-drugs/tofersen
https://synapse.patsnap.com/article/what-is-the-mechanism-of-tofersen
https://pmc.ncbi.nlm.nih.gov/articles/PMC11235929/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11235929/
https://www.ncbi.nlm.nih.gov/books/NBK594270/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12682945/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12682945/
https://www.medrxiv.org/content/10.1101/2024.04.22.24306165v1
https://pubmed.ncbi.nlm.nih.gov/40781905/
https://pubmed.ncbi.nlm.nih.gov/40781905/
https://pubmed.ncbi.nlm.nih.gov/40781905/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12060635/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12060635/
https://alamarbio.com/wp-content/uploads/2024/03/AlamarBio_ADPD_2024_Poster_v5.pdf
https://biognosys.com/content/uploads/2025/08/Data-Sheet-NULISAseq-CNS-Disease-Panel-120_Neuro.pdf
https://alamarbio.com/nulisaseq-cns-disease-panel/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


12. researchgate.net [researchgate.net]

13. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Tofersen's Molecular Landscape: An In-depth
Examination of Targets Beyond SOD1 mRNA]. BenchChem, [2025]. [Online PDF]. Available
at: [https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-
sod1-mrna]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.researchgate.net/figure/NULISA-design-and-proof-of-concept-a-Schematic-of-the-NULISA-workflow-1-Immunocomplex_fig1_375523373
https://www.researchgate.net/publication/390391904_Neurodegenerative_and_neuroinflammatory_changes_in_SOD1-ALS_patients_receiving_tofersen
https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-sod1-mrna
https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-sod1-mrna
https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-sod1-mrna
https://www.benchchem.com/product/b15588239#molecular-targets-of-tofersen-beyond-sod1-mrna
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15588239?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15588239?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

